3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methyl group and a benzonitrile moiety, along with a boronate ester group. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the piperazine ring: Starting with a suitable precursor, the piperazine ring is synthesized and methylated.
Introduction of the benzonitrile group: The benzonitrile moiety is introduced through a nucleophilic substitution reaction.
Attachment of the boronate ester: The final step involves the formation of the boronate ester group through a reaction with a boronic acid derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazine or benzonitrile groups can be substituted with other functional groups.
Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes).
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and boronate esters. For example:
3-(4-Methylpiperazin-1-yl)benzonitrile: Lacks the boronate ester group, making it less versatile in coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Lacks the piperazine ring, limiting its biological activity.
The uniqueness of 3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its combination of functional groups, allowing it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C18H26BN3O2 |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C18H26BN3O2/c1-17(2)18(3,4)24-19(23-17)15-10-14(13-20)11-16(12-15)22-8-6-21(5)7-9-22/h10-12H,6-9H2,1-5H3 |
InChI Key |
IAGLRNPXFFFFRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCN(CC3)C)C#N |
Origin of Product |
United States |
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